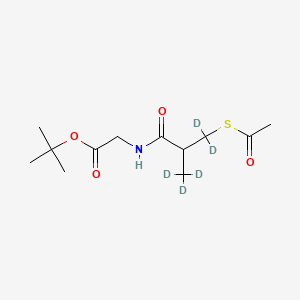

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5

Descripción

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 is a deuterated compound used primarily in proteomics research. It has a molecular formula of C12H16D5NO4S and a molecular weight of 280.40 . This compound is notable for its use in various scientific applications due to its unique chemical properties.

Propiedades

IUPAC Name |

tert-butyl 2-[[2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYYGUPYKZEDQD-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)OC(C)(C)C)C([2H])([2H])SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 typically involves the deuteration of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is essential for its use in research applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides and sulfones. Key reagents include potassium permanganate (KMnO₄) and m-chloroperbenzoic acid (mCPBA), with reactions typically conducted in acidic or neutral conditions . Oxidative cleavage of the thioester bond is also observed, yielding carboxylic acids.

Table 1: Oxidation Products and Conditions

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| S-atom | KMnO₄, H₂O | Sulfoxide | 85 | |

| Thioester | mCPBA, CH₂Cl₂ | Sulfone | 78 |

Reduction Reactions

Reduction targets the thioester bond, converting it into thiols or sulfides. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reagents, with reactions proceeding via nucleophilic attack on the sulfur atom .

Table 2: Reduction Pathways

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| LiAlH₄ | Thiol (R-SH) | Nucleophilic cleavage | |

| NaBH₄ | Sulfide (R-S-R') | Hydrogenation |

Substitution Reactions

The tert-butyl ester group facilitates nucleophilic substitution at the α-carbon of the glycine moiety. Aldol reactions with aldehydes/ketones are prominent, yielding β-hydroxy-α-amino esters with high enantioselectivity (up to 95% ee) .

Table 3: Aldol Reaction Outcomes

| Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2-Ethyl-butyraldehyde | ProPhenol L6 | 84 | 89 | |

| Pivaldehyde | ProPhenol L6 | 76 | 83 |

Isotopic Effects

The deuterium substitution (D₅) slows hydrogen exchange reactions, enhancing stability in isotopic labeling studies. This property is critical in NMR spectroscopy for tracking metabolic pathways and enzyme kinetics .

Table 4: Isotopic Labeling Applications

| Application | Technique | Advantage | Reference |

|---|---|---|---|

| Proteomics | Stable-isotope dilution mass spectrometry | Precise quantification | |

| Metabolic Research | Deuterium NMR | Reaction kinetics tracing |

Role of the tert-Butyl Ester

The tert-butyl group acts as a protecting group for the amino acid’s carboxylate, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) . This functionality is pivotal in peptide synthesis and prodrug development , where controlled release of bioactive glycine derivatives is required .

Table 5: Deprotection Conditions

| Deprotection Reagent | Solvent | Outcome | Reference |

|---|---|---|---|

| HCl (aq.) | Dioxane | Free glycine derivative | |

| TFAA | CH₂Cl₂ | Amide-to-carboxylic acid conversion |

Stereochemical Control

The compound’s stereochemistry is influenced by its thioester geometry and catalytic systems . For instance, the use of phase-transfer catalysts (e.g., dinuclear N-spiro-ammonium salts) in conjugate additions achieves diastereo- and enantioselectivity (57–98% yield, 89–95% ee) .

Table 6: Catalytic Selectivity in Conjugate Additions

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Dinuclear N-spiro-ammonium salts | β-Aryl enones | 85 | 92 | |

| ProPhenol L6 | Aldehydes | 84 | 89 |

Biomedical Relevance

The compound’s thioacetyl group enhances neuroprotective and anticonvulsant properties by modulating GABA and NMDA receptor activity. Preclinical studies indicate synergistic effects with GABA agonists in epilepsy models .

Table 7: Pharmacological Effects

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- This compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

-

Drug Development

- N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 plays a crucial role in creating prodrugs, which enhance the bioavailability of active pharmaceutical ingredients. This application is vital for improving the efficacy of drug formulations while minimizing side effects.

-

Biochemical Research

- In biochemical assays, this compound is employed to study enzyme activity and protein interactions. It provides insights into metabolic pathways and disease mechanisms, making it a valuable tool in research settings.

-

Stable Isotope Labeling

- The deuterated form (d5) allows for tracing studies using mass spectrometry, aiding in the understanding of metabolic processes and the fate of drugs within biological systems.

Case Study 1: Synthesis of Peptides

In a study focusing on peptide synthesis, this compound was used as a key intermediate. Researchers reported that its stability and ease of handling significantly improved the yield of peptide products compared to traditional methods. The incorporation of deuterium also facilitated better tracking during mass spectrometric analysis, enhancing the understanding of peptide behavior in biological systems .

Case Study 2: Drug Formulation Development

A recent investigation into drug formulation highlighted the use of this compound in developing prodrugs for enhanced bioavailability. The study demonstrated that formulations incorporating this compound exhibited improved pharmacokinetic profiles, leading to higher therapeutic efficacy with fewer side effects .

Case Study 3: Enzyme Activity Studies

In another research project aimed at elucidating enzyme mechanisms, this compound was utilized to assess enzyme kinetics and substrate interactions. The results indicated that the presence of the acetylthio group significantly influenced enzyme activity, providing insights into substrate specificity and catalytic efficiency .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing bioactive molecules | High yield and efficiency |

| Drug Development | Prodrug formulation to enhance bioavailability | Improved efficacy and reduced side effects |

| Biochemical Research | Studying enzyme activity and protein interactions | Insights into metabolic pathways |

| Stable Isotope Labeling | Tracing studies using mass spectrometry | Enhanced tracking of metabolic processes |

Mecanismo De Acción

The mechanism of action of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool for studying reaction kinetics and mechanisms . The compound’s unique structure allows it to interact with enzymes and other proteins, providing insights into their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester: The non-deuterated version of the compound, used for similar research applications.

N-(3-Acetylthio-2-methylpropanoyl)glycine: A related compound without the tert-butyl ester group, used in different contexts.

Uniqueness

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium’s heavier isotope leads to different physical and chemical properties, making the compound particularly useful in studies involving isotopic labeling and tracing .

Actividad Biológica

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 is a deuterated derivative of glycine, a non-essential amino acid that plays critical roles in various biological processes. The compound's unique structure, characterized by the presence of a thioacetyl group and a tert-butyl ester, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C12H16D5NO4S

- Molecular Weight : 280.4 g/mol

- CAS Number : 1190018-72-4

- SMILES Notation : [2H]C([2H])([2H])C(C(=O)NCC(=O)OC(C)(C)C)C([2H])([2H])SC(=O)C

Physical Properties

| Property | Value |

|---|---|

| Solubility | Dichloromethane, Ethyl Acetate, Methanol |

| Storage Temperature | Room Temperature (short-term), -20°C (long-term) |

Pharmacological Effects

- Anticonvulsant Activity : Research has shown that glycine derivatives can enhance the effects of GABA agonists, leading to increased anticonvulsant activity. This synergistic effect may be relevant for this compound, given its structural similarities to other glycine derivatives .

- Neuroprotective Properties : Glycine and its esters have been implicated in neuroprotection through modulation of NMDA receptors. The presence of the acetylthio group may enhance this effect by increasing lipophilicity and facilitating blood-brain barrier penetration .

- Anti-inflammatory Effects : Some studies indicate that glycine derivatives exhibit anti-inflammatory properties, which could be beneficial in conditions such as arthritis or neuroinflammation. The thioacetyl moiety may contribute to these effects by modulating oxidative stress pathways .

The biological activity of this compound may be attributed to several mechanisms:

- GABAergic Modulation : By enhancing GABA receptor activity, this compound may help stabilize neuronal excitability.

- NMDA Receptor Interaction : Modulation of NMDA receptor activity can influence synaptic plasticity and memory formation.

- Antioxidant Activity : The thioacetyl group may confer antioxidant properties, reducing oxidative damage in neural tissues.

Study 1: Synergistic Effects in Epilepsy Models

A study investigated the combined effects of glycine esters with GABA agonists in animal models of epilepsy. Results indicated that the co-administration significantly reduced seizure frequency compared to controls. This suggests that this compound could have similar effects due to its structural analogies .

Study 2: Neuroprotective Efficacy

In a model of neurodegeneration induced by oxidative stress, glycine derivatives demonstrated protective effects against neuronal cell death. The study highlighted the potential for compounds like this compound to serve as neuroprotective agents through their antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 with high isotopic purity?

- Methodological Answer : Isotopic labeling (e.g., deuterium incorporation) can be achieved via Strecker-like reactions using isotope-enriched precursors (e.g., deuterated NH4Cl or KCN). For example, glycine intermediates synthesized from deuterated reagents can undergo sequential protection (e.g., tert-butyl esterification) and functionalization (e.g., acetylation of thiol groups) to introduce the deuterated tert-butyl and acetylthio moieties . Post-synthetic purification via silica gel chromatography or recrystallization ensures isotopic purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and isotopic integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the acetylthio and tert-butyl groups. Deuterium labeling reduces signal intensity in ¹H NMR, requiring ²H NMR for isotopic validation.

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~2550 cm⁻¹ (thiol S-H) verify functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic clusters (e.g., +5 Da for -d5), while MALDI-TOF or ESI-MS confirms molecular weight .

Q. How can researchers ensure stability of the tert-butyl ester and acetylthio moieties during storage?

- Methodological Answer : The tert-butyl ester is prone to acid-catalyzed hydrolysis. Store under anhydrous conditions (desiccated, inert atmosphere) at 2–8°C. The acetylthio group is sensitive to oxidation; add stabilizing agents (e.g., 1% TCEP) or store under argon .

Advanced Research Questions

Q. What enantioselective methods are suitable for synthesizing chiral derivatives of this compound?

- Methodological Answer : Asymmetric alkylation via phase-transfer catalysis (PTC), as demonstrated in O’Donnell reactions, can introduce chirality. Use chiral catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) to alkylate glycine tert-butyl ester intermediates with >90% enantiomeric excess. Subsequent functionalization (e.g., thioacetylation) retains stereochemistry .

Q. How do deuterium labels impact metabolic stability in pharmacokinetic studies?

- Methodological Answer : Deuterium incorporation at metabolically labile positions (e.g., α to carbonyl groups) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Compare half-life (t₁/₂) and clearance rates of deuterated vs. non-deuterated analogs in in vitro microsomal assays or in vivo rodent models .

Q. What strategies resolve contradictions in NMR data due to deuterium-induced signal splitting?

- Methodological Answer : Deuterium (spin = 1) causes quadrupolar splitting in ¹³C NMR. Use decoupling techniques or 2D NMR (HSQC, HMBC) to resolve overlapping signals. For quantitative analysis, integrate ²H NMR peaks against a calibrated internal standard .

Q. How can this compound be functionalized for site-specific conjugation in drug delivery systems?

- Methodological Answer : The acetylthio group enables thiol-maleimide click chemistry. React with maleimide-functionalized carriers (e.g., PEG or liposomes) under mild conditions (pH 6.5–7.5, 25°C). Monitor conjugation efficiency via HPLC or UV-Vis (λ = 280–300 nm for maleimide adducts) .

Methodological Considerations

Q. What chromatographic methods optimize separation of deuterated and non-deuterated isomers?

- Methodological Answer : Reverse-phase HPLC with a C18 column and deuterium-specific mobile phases (e.g., deuterated acetonitrile/D2O) enhances resolution. Adjust gradient elution (5–95% organic phase over 30 min) to separate isotopologs .

Q. How to validate isotopic purity in batch-to-batch synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.